molecular formula C18H18O4S B1331198 Bis(4-allyloxyphenyl)sulfone CAS No. 41481-63-4

Bis(4-allyloxyphenyl)sulfone

Cat. No.: B1331198
CAS No.: 41481-63-4
M. Wt: 330.4 g/mol
InChI Key: JUNVYDTYJZSTKY-UHFFFAOYSA-N
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Description

Bis(4-allyloxyphenyl)sulfone: is an organic compound with the molecular formula C18H18O4S . It is characterized by the presence of two allyloxy groups attached to a phenyl ring, which is further connected to a sulfone group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound is explored for its potential in developing new pharmaceuticals due to its unique chemical properties.

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the reaction of 4-hydroxyphenyl sulfone with allyl bromide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(4-allyloxyphenyl)sulfone can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Mechanism of Action

Molecular Targets and Pathways: Bis(4-allyloxyphenyl)sulfone exerts its effects through interactions with various molecular targets. The sulfone group can participate in electron transfer reactions, influencing the reactivity of the compound. The allyloxy groups provide sites for further chemical modifications, enhancing its versatility in different applications .

Comparison with Similar Compounds

  • Bis(4-fluorophenyl)sulfone
  • 4,4’-Sulfonyldiphenol
  • Bis(3-allyl-4-hydroxyphenyl)sulfone

Uniqueness:

Properties

IUPAC Name

1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNVYDTYJZSTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961750
Record name 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41481-63-4
Record name 41481-63-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask was charged with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol, and the resulting mixture was dissolved completely to form a solution. To this solution were added 1 part of trioctylmethylammonium chloride (a phase transfer catalyst) and then 36.3 parts of allyl bromide. The resulting solution was reacted at 50° to 60° C. for 15 hours, and toluene was steam-distilled to obtain pale yellow crystals. After filtration, the crystals were washed with 100 parts of methanol to obtain white crystals of bis(4-allyloxyphenyl) sulfone of formula (4). Yield: 30.5 parts (91.2%), m.p.: 143° to 146° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using microwave irradiation for the Claisen rearrangement of bis(4-allyloxyphenyl)sulfone compared to conventional heating methods?

A1: The research paper demonstrates that utilizing microwave irradiation for the Claisen rearrangement of this compound offers significant advantages over traditional heating methods []. These advantages include:

  • Significantly reduced reaction time: Microwave irradiation enables the reaction to complete in just 5 minutes []. This contrasts sharply with conventional heating, which necessitates reaction times ranging from 2 to 30 hours []. This dramatic reduction in reaction time highlights the efficiency of microwave-assisted synthesis.
  • Solvent-free conditions: The microwave-assisted approach allows the reaction to proceed efficiently under solvent-free conditions []. This eliminates the need for potentially hazardous and environmentally unfriendly solvents, aligning with green chemistry principles.

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